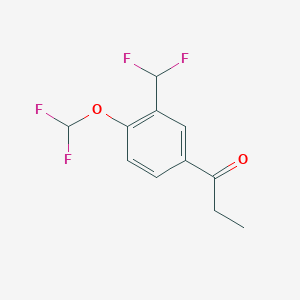

1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one

Description

1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by two key substituents on its phenyl ring: a difluoromethoxy group (-OCF₂H) at the para position and a difluoromethyl group (-CF₂H) at the meta position. Its molecular formula is C₁₁H₁₀F₄O₂, and its structure features a propan-1-one backbone linked to the substituted phenyl ring.

Properties

Molecular Formula |

C11H10F4O2 |

|---|---|

Molecular Weight |

250.19 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)-3-(difluoromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H10F4O2/c1-2-8(16)6-3-4-9(17-11(14)15)7(5-6)10(12)13/h3-5,10-11H,2H2,1H3 |

InChI Key |

DBWSBRAQLQNYJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OC(F)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one

General Synthetic Strategy

The synthesis of this compound typically involves:

- Functionalization of the aromatic ring with difluoromethoxy and difluoromethyl groups.

- Introduction of the propan-1-one side chain via ketone formation.

- Control of regioselectivity to position the fluorinated groups at the 3- and 4-positions on the phenyl ring.

Key Synthetic Steps and Reagents

Aromatic Ring Functionalization

- Starting from substituted hydroxybenzaldehydes or catechol derivatives, selective alkylation is performed to introduce difluoromethoxy and difluoromethyl groups.

- Chlorodifluoroacetate is used to alkylate hydroxyl groups, yielding difluoromethoxy-substituted benzaldehydes with moderate yields (e.g., 45% for 4-difluoromethoxy-3-hydroxybenzaldehyde).

- Difluoromethylation at the 3-position can be achieved via electrophilic or nucleophilic fluorination methods or through bromine-mediated transformations in the presence of fluorine sources.

Formation of the Propan-1-one Moiety

- The propan-1-one side chain is introduced by reaction of the functionalized aromatic intermediates with appropriate ketone-forming reagents.

- For example, reaction of chlorides derived from difluoromethoxy-substituted benzaldehydes with sodium salts of methyl acetoacetate leads to ester intermediates, which upon saponification and decarboxylation yield the ketone functionality.

- Alternative methods involve Friedel-Crafts acylation or nucleophilic substitution reactions with halogenated propanone derivatives under controlled conditions.

Fluorination and Halogenation Steps

- Bromine and fluorine sources are used to introduce or modify difluoromethyl groups on the aromatic ring.

- Reactions are often conducted at low temperatures (e.g., −70 °C) in inert atmospheres to avoid side reactions and improve selectivity.

- Triethylamine and triethylamine trihydrofluoride (NEt3·3HF) are employed as bases and fluorine sources, respectively, to facilitate difluoromethylation.

Representative Synthetic Procedure (Based on Literature)

Analytical Data and Purification

- Purification is typically performed by flash chromatography on silica gel.

- Characterization includes ^1H NMR, ^13C NMR, and ^19F NMR to confirm the presence and position of fluorine atoms.

- Yields for key intermediates and final products range from moderate to high (20–85%), depending on the step and conditions.

- Reaction monitoring is done via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and reaction completion.

Notes on Reaction Conditions and Optimization

- Low temperatures (−70 °C to room temperature) are crucial during halogenation and fluorination steps to control regioselectivity and minimize side products.

- Inert atmosphere (nitrogen or argon) is maintained to prevent moisture and oxygen interference.

- Use of bases like triethylamine helps neutralize acidic byproducts and stabilize reactive intermediates.

- Solvents such as dichloromethane (CH2Cl2) and dimethylformamide (DMF) are preferred for their ability to dissolve reagents and facilitate reactions.

Summary Table of Key Reaction Parameters

| Reaction Step | Starting Material | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation | 3,4-Dihydroxybenzaldehyde | Chlorodifluoroacetate | - | Room temp | 45 | Introduces difluoromethoxy |

| Chloride Formation | Difluoromethoxybenzaldehyde | Thionyl chloride | - | Room temp | Quantitative | Prepares for ketone formation |

| Ketone Formation | Chloride intermediate | Sodium methyl acetoacetate salt | - | Room temp | Moderate | Ester intermediate |

| Decarboxylation | Ester intermediate | Base, acid | - | Room temp | Moderate | Yields ketone |

| Difluoromethylation | Ketone intermediate | Bromine, NEt3·3HF | CH2Cl2 | −70 °C | 85 | Introduces difluoromethyl group |

The preparation of This compound involves a multi-step synthesis starting from hydroxybenzaldehyde derivatives, employing selective alkylation, halogenation, and ketone formation reactions. The strategic introduction of fluorinated groups enhances the compound’s chemical and biological properties. The methods described are supported by peer-reviewed publications and patents, demonstrating reliable yields and reproducibility under controlled laboratory conditions.

Chemical Reactions Analysis

1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethoxy and difluoromethyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one is a complex organic compound with potential applications in several fields, especially as a pharmaceutical agent. The compound is characterized by difluoromethoxy and difluoromethyl functional groups attached to a phenyl ring. Its molecular formula is C11H10F4O2 . The integration of fluorinated and non-fluorinated components influences its chemical behavior and biological activity.

Potential Applications

- Pharmaceutical Agent The biological activity of this compound is primarily linked to its potential as a pharmaceutical agent. Compounds with similar structures have shown promise as inhibitors for various biological targets, including phosphodiesterases (PDEs). Studies indicate that modifications such as the introduction of difluoromethyl groups can enhance potency against specific enzymes, suggesting that this compound may exhibit significant biological activity related to these pathways.

- Medicinal Chemistry and Materials Science The presence of fluorinated groups in the structure enhances its chemical reactivity and potential biological activity, making it a compound of interest in various fields, including medicinal chemistry and materials science.

- Applications of PFASs A range of uses for PFASs (poly and perfluorinated alkyl substances) have been identified, including use as flame retardants, lubricants and heat transfer fluids, metal plating, surfactants, and in the synthesis of polymers .

Chemical Reactions

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy and difluoromethyl groups play a crucial role in its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Substituents (Position) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₀F₄O₂ | -OCF₂H (4), -CF₂H (3) | Not Reported | Not Reported |

| 1-[4-(Difluoromethoxy)phenyl]propan-1-one | C₁₀H₁₀F₂O₂ | -OCF₂H (4) | Not Reported | 1.21 (Predicted) |

| 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one | C₁₁H₁₂F₂O₂ | -OCH₂CH₃ (4), -F (3,5) | Not Reported | Not Reported |

| 1-(4-Fluoro-3-methoxyphenyl)propan-2-one | C₁₀H₁₁FO₂ | -F (4), -OCH₃ (3) | 260.8±25.0 | 1.12 (Predicted) |

Biological Activity

1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one is a novel organic compound notable for its unique molecular structure and potential biological activities. This compound, characterized by the presence of difluoromethoxy and difluoromethyl groups, has garnered interest in medicinal chemistry due to its promising pharmacological properties.

- Molecular Formula : C11H10F4O2

- Molecular Weight : 250.19 g/mol

- IUPAC Name : 1-[4-(difluoromethoxy)-3-(difluoromethyl)phenyl]propan-1-one

The presence of fluorinated groups enhances the compound's reactivity, which is crucial for its biological activity and applications in drug design.

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Properties : Compounds with difluoromethyl and difluoromethoxy substituents have shown potential in inhibiting cancer cell proliferation. For instance, derivatives have been reported to inhibit Wnt-dependent transcription and reduce the growth of colorectal cancer cells in vitro and in vivo .

- Anti-inflammatory Effects : The modulation of immune responses through inhibition of specific pathways (e.g., RORγt) suggests that such compounds may also play a role in treating autoimmune diseases .

Case Studies

- Anticancer Activity :

- Inflammatory Diseases :

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other fluorinated compounds:

| Compound Name | Biological Activity | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | Anticancer | 0.12 | Superior binding affinity to cancer targets |

| Compound B | Anti-inflammatory | N/A | Effective in Th17 modulation |

| 1-(4-Difluoromethoxy-3-difluoromethyl)phenylpropan-1-one | Potential anticancer/anti-inflammatory | N/A | Promising lead for further studies |

Synthesis and Preparation

The synthesis of this compound typically involves:

- Reagents : The reaction often utilizes organometallic reagents such as Grignard or organolithium reagents.

- Conditions : Anhydrous conditions are maintained to prevent hydrolysis, ensuring high yields and purity.

Q & A

Q. What are the optimal synthetic routes for 1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or coupling reactions with fluorinated intermediates. For example, difluoromethoxy groups can be introduced via nucleophilic substitution using difluoromethylating agents like ClCF₂O− or BrCF₂O− under anhydrous conditions . Optimization parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

- Temperature control : Reactions often require reflux in solvents like dichloromethane or THF (363 K, as seen in analogous syntheses) .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization from ethanol.

Q. Which spectroscopic techniques are most reliable for characterizing fluorinated substituents in this compound?

Methodological Answer:

- ¹⁹F NMR : Critical for identifying difluoromethoxy (−OCF₂H) and difluoromethyl (−CF₂H) groups. Chemical shifts typically appear at δ −55 to −65 ppm .

- FTIR : C-F stretching vibrations (1000–1300 cm⁻¹) and ketone C=O (1680–1720 cm⁻¹) .

- X-ray crystallography : Resolves steric effects of bulky fluorinated groups (e.g., dihedral angles between aromatic rings) .

Note : Cross-validation with HRMS (High-Resolution Mass Spectrometry) is recommended to confirm molecular weight (C₁₁H₁₀F₄O₂: theoretical 266.06 g/mol).

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of difluoromethoxy and difluoromethyl groups on the compound’s reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can map:

- Electrostatic potential surfaces : Fluorine’s electron-withdrawing effects stabilize negative charges .

- HOMO-LUMO gaps : Predicts susceptibility to nucleophilic/electrophilic attacks.

- Solvent effects : PCM (Polarizable Continuum Model) simulations in solvents like DMSO or acetonitrile .

Example : In analogous terphenyl derivatives, fluorinated groups reduce HOMO-LUMO gaps by 0.5–1.0 eV, enhancing photostability .

Q. How should researchers address contradictory data between crystallographic and spectroscopic analyses?

Methodological Answer: Contradictions may arise from dynamic processes (e.g., rotational isomerism of −OCF₂H groups):

Variable-temperature NMR : Monitor coalescence of ¹⁹F signals to identify conformational flexibility .

SC-XRD (Single-Crystal X-ray Diffraction) : Compare with PXRD (Powder X-ray Diffraction) to rule out polymorphic variations .

DFT-assisted refinement : Adjust crystallographic models to match experimental bond lengths/angles .

Case Study : In (E)-1-(4,4′-difluorophenyl) derivatives, VT-NMR revealed −OCF₂H rotation barriers of ~8 kcal/mol, explaining discrepancies between static (X-ray) and dynamic (NMR) data .

Q. What strategies mitigate side reactions during functionalization of the propan-1-one backbone?

Methodological Answer:

Q. Why do fluorinated analogs exhibit unexpected solubility profiles, and how can this be addressed?

Answer : Fluorine’s lipophilicity often reduces aqueous solubility. Strategies include:

- Co-solvent systems : DMSO/water mixtures (e.g., 10% DMSO) for biological assays .

- Salt formation : Convert ketones to sodium enolates for improved solubility in polar solvents .

Note : LogP calculations (e.g., ACD/Percepta) predict logP = 2.8, aligning with experimental octanol/water partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.